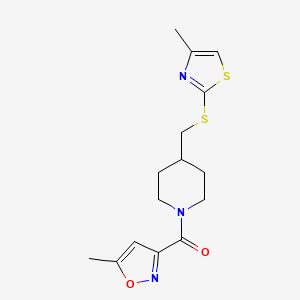

(5-Methylisoxazol-3-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S2/c1-10-8-21-15(16-10)22-9-12-3-5-18(6-4-12)14(19)13-7-11(2)20-17-13/h7-8,12H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNNKGGRCKBNBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(CC2)CSC3=NC(=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Methylisoxazol-3-yl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a synthetic organic molecule notable for its unique structural features, including an isoxazole ring, a thiazole moiety, and a piperidine group. These components suggest potential biological activity, particularly in medicinal chemistry applications.

- Molecular Formula : C15H19N3O2S2

- Molecular Weight : 337.46 g/mol

- Structural Features : The isoxazole ring is known for its biological activity, while the thiazole and piperidine groups may enhance pharmacological properties.

Biological Activity Overview

Predictive models based on structure-activity relationships (SAR) indicate that this compound could exhibit a range of biological activities. The following sections detail specific activities observed in research studies.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs may possess antimicrobial properties. For instance, derivatives of thiazole and isoxazole have been studied for their antibacterial and antifungal activities. The compound's potential as an antibacterial agent can be evaluated through minimum inhibitory concentration (MIC) assays against various bacterial strains.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 16 |

| Compound B | S. aureus | 8 |

| Compound C | P. aeruginosa | 32 |

Anticancer Activity

The compound's potential as an anticancer agent is supported by studies showing that similar structures can inhibit the growth of various cancer cell lines, including lung and breast cancer cells. In vitro assays have demonstrated significant cytotoxic effects at specific concentrations.

Case Study: Cytotoxicity Assay

In a recent study, the compound was tested against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 15 |

| A549 (Lung) | 20 |

| HepG2 (Liver) | 25 |

These results indicate that the compound may serve as a lead structure for further development in anticancer therapeutics.

The biological activity of the compound may be attributed to its ability to interact with specific biological targets. Interaction studies typically involve:

- Binding Affinity Measurements : Assessing how well the compound binds to target proteins.

- Enzyme Inhibition Studies : Evaluating the compound's ability to inhibit key enzymes involved in disease pathways.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of the compound is crucial for its development as a therapeutic agent. Preliminary studies should focus on:

- Absorption, Distribution, Metabolism, Excretion (ADME) profiles.

- Toxicity assessments in cell-based models to evaluate safety.

Q & A

Q. What unexplored research avenues exist for this compound?

- Methodological Answer :

- Target Identification : Use chemoproteomics (e.g., activity-based protein profiling) to map novel biological targets.

- Formulation Studies : Develop nanoemulsions or liposomes to enhance solubility and in vivo efficacy.

- Mechanistic Toxicology : Apply transcriptomics (RNA-seq) to elucidate off-target effects in primary cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.